Oxalic Acid-d2

説明

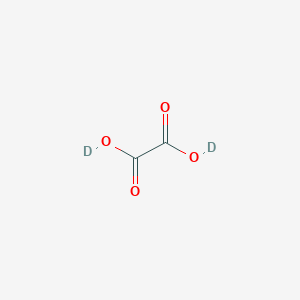

Structure

3D Structure

特性

IUPAC Name |

dideuterio oxalate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/i/hD2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBZPKHOEPUJKR-ZSJDYOACSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OC(=O)C(=O)O[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174689 |

Source

|

| Record name | Oxalic acid-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2065-73-8 |

Source

|

| Record name | Ethanedioic acid-1,2-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2065-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalic acid-d2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalic acid-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxalic [2H]acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Oxalic Acid-d2 and its common uses in research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalic Acid-d2, the deuterated analog of oxalic acid, serves as a crucial tool in modern research, particularly in the fields of analytical chemistry and metabolomics. Its unique isotopic properties make it an invaluable internal standard for mass spectrometry-based quantification and a tracer for elucidating metabolic pathways. This guide provides a comprehensive overview of this compound, its properties, and its common applications in a research setting, complete with detailed experimental protocols and visual workflows.

Core Properties of this compound

This compound, also known as ethanedioic-d2 acid, is a white crystalline solid that is soluble in water.[1] It is characterized by the replacement of two hydrogen atoms with deuterium (B1214612) atoms, resulting in a higher molecular weight than its non-labeled counterpart, oxalic acid. This mass difference is the fundamental principle behind its utility in isotope dilution mass spectrometry.

| Property | Value | Reference(s) |

| Chemical Formula | C₂D₂O₄ | [2] |

| Molecular Weight | 92.05 g/mol | [2] |

| CAS Number | 2065-73-8 | [2] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

| Isotopic Purity | Typically ≥98 atom % D | [3] |

Common Uses in Research

The primary applications of this compound in research are as an internal standard for the accurate quantification of oxalic acid in biological samples and as a metabolic tracer to investigate biochemical pathways.

Internal Standard in Mass Spectrometry

In quantitative analysis using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), this compound is a preferred internal standard.[4] Stable isotope-labeled internal standards are considered the gold standard because they have nearly identical chemical and physical properties to the analyte of interest, but are distinguishable by their mass.[5] This allows for the correction of variability during sample preparation, chromatography, and ionization, leading to highly accurate and precise measurements.[5]

Tracer in Metabolic Research

This compound can be used as a tracer to study metabolic pathways, such as the glyoxylate (B1226380) and tricarboxylic acid (TCA) cycles.[6][7] By introducing the labeled compound into a biological system, researchers can track the incorporation of deuterium into downstream metabolites, providing insights into metabolic flux and pathway activity.[8]

Experimental Protocols

Quantification of Oxalic Acid in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantification of oxalic acid in a biological matrix such as plasma or urine.

1. Sample Preparation:

-

Thaw frozen biological samples (e.g., plasma, urine) on ice.

-

To a 100 µL aliquot of the sample, add a known concentration of this compound solution (e.g., 10 µL of a 1 µg/mL solution in water). The concentration of the internal standard should be chosen to be within the linear range of the assay.

-

Acidify the sample by adding a small volume of a suitable acid (e.g., 10 µL of 1M HCl) to ensure all oxalate (B1200264) is in its acid form.

-

Precipitate proteins by adding a sufficient volume of a cold organic solvent (e.g., 300 µL of acetonitrile).

-

Vortex the mixture thoroughly for 1 minute.

-

Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable column for polar compound separation, such as a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode anion exchange column.

-

Mobile Phase A: Water with a small amount of an appropriate modifier (e.g., 0.1% formic acid).

-

Mobile Phase B: Acetonitrile with the same modifier.

-

Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent and gradually increasing the aqueous phase to elute the polar oxalic acid.

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for the detection of organic acids.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both oxalic acid and this compound.

-

Oxalic Acid: e.g., m/z 89 → m/z 61

-

This compound: e.g., m/z 91 → m/z 62

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

3. Data Analysis:

-

Integrate the peak areas for both the analyte (oxalic acid) and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve using a series of standards with known concentrations of oxalic acid and a constant concentration of this compound.

-

Determine the concentration of oxalic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.

References

- 1. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Gas chromatographic determination of oxalic acid in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Oxalic Acid-d2 chemical structure and physical properties

An In-depth Technical Guide on the Chemical Structure, Physical Properties, and Analytical Applications of Oxalic Acid-d2.

This guide provides a comprehensive overview of this compound (Ethanedioic acid-d2), a deuterated form of oxalic acid. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document details the compound's chemical structure and physical properties, and provides outlines for common experimental protocols where it is used as an internal standard.

Core Concepts

This compound is a stable isotope-labeled version of oxalic acid where the two acidic protons are replaced with deuterium (B1214612) atoms.[1] This isotopic substitution results in a mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS), such as in Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] The fundamental principle behind its use is isotope dilution mass spectrometry (IDMS). By adding a known amount of the deuterated standard to a sample, it acts as a chemical mimic for the non-labeled analyte. This allows for the correction of variations in sample preparation, extraction efficiency, and instrument response, leading to highly accurate and precise quantification.

Chemical Structure and Identification

The chemical structure of this compound is identical to that of oxalic acid, with the exception of the two deuterium atoms replacing the hydrogen atoms in the carboxyl groups.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are very similar to those of unlabeled oxalic acid due to the minor effect of deuterium substitution on chemical behavior.

| Property | Value |

| CAS Number | 2065-73-8 |

| Molecular Formula | C₂D₂O₄ |

| Molecular Weight | 92.05 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 190 °C (decomposes) |

| Boiling Point | 365.1 °C at 760 mmHg |

| Density | 1.772 g/cm³ |

| Solubility | Soluble in DMSO and Methanol |

| Isotopic Purity | Typically ≥98 atom % D |

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods. Below are detailed methodologies for its application in LC-MS/MS and GC-MS, as well as general guidelines for NMR sample preparation.

Quantitative Analysis by LC-MS/MS using this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of oxalic acid in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.

1. Materials and Reagents:

-

Analyte (Oxalic Acid) reference standard

-

Internal Standard (this compound)

-

Blank biological matrix (e.g., plasma, urine)

-

LC-MS grade solvents (e.g., methanol, acetonitrile (B52724), water)

-

Formic acid (or other suitable mobile phase modifier)

-

Protein precipitation agent (e.g., cold acetonitrile or trichloroacetic acid)

2. Preparation of Standards and Samples:

-

Stock Solutions: Prepare primary stock solutions of both oxalic acid and this compound in a suitable solvent (e.g., methanol).

-

Working Solutions: Create a series of working solutions for the analyte by performing serial dilutions of the stock solution to generate a calibration curve. Prepare a single working solution of the internal standard at a fixed concentration.

-

Calibration Standards: Spike blank biological matrix with the analyte working solutions to create a set of at least six to eight non-zero calibration standards.

-

Sample Preparation: To a fixed volume of each unknown sample, calibration standard, and quality control (QC) sample, add a constant volume of the internal standard working solution.

3. Extraction (Protein Precipitation):

-

To the samples containing the internal standard, add a protein precipitation agent, such as cold acetonitrile (typically 3 volumes to 1 volume of sample).

-

Vortex the mixture vigorously for at least 30 seconds.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for analysis.

4. LC-MS/MS Analysis:

-

Chromatography: Inject the supernatant onto a suitable LC column (e.g., C18 reversed-phase). Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to achieve separation. The deuterated standard should ideally co-elute with the non-labeled analyte.

-

Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize and monitor the specific precursor-to-product ion transitions for both oxalic acid and this compound.

5. Data Processing:

-

Integrate the chromatographic peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for all samples.

-

Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Workflow for quantitative analysis using an internal standard.

GC-MS Analysis of Oxalic Acid

For GC-MS analysis, oxalic acid and its deuterated analog must be derivatized to increase their volatility. A common method is methylation to form dimethyl oxalate (B1200264).[2]

1. Derivatization (Methylation):

-

An aliquot of the sample extract is evaporated to dryness.

-

The residue is treated with a methylating agent, such as 7% hydrochloric acid in methanol.[2]

-

The reaction mixture is heated to ensure complete derivatization.

2. Extraction:

-

After derivatization, the dimethyl oxalate is extracted into an organic solvent, such as chloroform (B151607).[2]

3. GC-MS Analysis:

-

The chloroform extract is injected into the GC-MS system.

-

The dimethyl oxalate and its deuterated counterpart are separated on a suitable GC column and detected by the mass spectrometer.

-

Quantification is performed using a similar isotope dilution approach as described for LC-MS/MS.

NMR Sample Preparation

For structural confirmation or purity assessment by Nuclear Magnetic Resonance (NMR) spectroscopy, the following general guidelines apply.

1. Solvent Selection:

-

Choose a deuterated NMR solvent in which this compound is soluble, such as DMSO-d6 or Methanol-d4 (CD3OD).

2. Sample Preparation:

-

Dissolve an appropriate amount of the solid sample (typically 1-10 mg for ¹H NMR) in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Ensure the final volume in the NMR tube is sufficient to cover the detection coils (typically a height of about 4-5 cm).

-

Cap the NMR tube securely.

This technical guide provides a foundational understanding of this compound for its effective application in a research setting. The provided protocols are general and may require optimization for specific matrices and instrumentation.

References

An In-depth Technical Guide to Ethanedioic acid-d2 for Researchers and Drug Development Professionals

Introduction

Ethanedioic acid-d2, also known as oxalic acid-d2, is the deuterated form of ethanedioic acid, a simple dicarboxylic acid. In the fields of pharmaceutical research and drug development, stable isotope-labeled compounds like ethanedioic acid-d2 are invaluable tools, primarily utilized as internal standards for quantitative bioanalysis.[1] The substitution of protons with deuterium (B1214612) atoms imparts a mass shift detectable by mass spectrometry, while maintaining nearly identical physicochemical properties to the unlabeled analyte.[2] This characteristic allows for precise and accurate quantification of analytes in complex biological matrices by correcting for variability during sample preparation and analysis.[3] This guide provides a comprehensive overview of the technical details of ethanedioic acid-d2, including its chemical properties, and detailed protocols for its application in bioanalytical method validation.

Core Compound Information

Chemical Identity

-

Systematic Name: Ethanedioic acid-d2

-

Common Synonyms: this compound, Deuterated oxalic acid[2]

-

CAS Number: 2065-73-8[2]

-

Molecular Formula: C₂D₂O₄[4]

Physicochemical Properties

The following table summarizes key physicochemical properties. Data for the non-deuterated form (ethanedioic acid) is provided as a close approximation, as the deuterated form is expected to have very similar characteristics.[2]

| Property | Value | Reference |

| Molecular Weight | 92.05 g/mol | [4] |

| Appearance | White crystalline solid | [2] |

| Melting Point (anhydrous) | 189.5 °C (decomposes) | [5] |

| pKa1 | 1.25–1.46 | [5] |

| pKa2 | 3.81–4.40 | [5] |

| Solubility in water | Soluble | [2] |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1680 and 1750 cm⁻¹.[6] For ethanedioic acid-d2, the O-D stretch would be expected to shift to a lower wavenumber (around 2100-2300 cm⁻¹) compared to the O-H stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a ¹H NMR spectrum, the acidic protons of unlabeled ethanedioic acid would appear as a single peak. For the deuterated form, this peak would be absent.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show a single peak for the two equivalent carboxyl carbons, typically in the range of 170-185 ppm.[7]

Application in Bioanalytical Method Validation

The primary application of ethanedioic acid-d2 in a drug development setting is as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) assays. Its use is highly recommended by regulatory bodies like the FDA for the quantification of an analyte in a biological matrix.[8][9]

Experimental Protocol: Bioanalytical Method Validation Using a Deuterated Internal Standard

This protocol outlines the key steps for validating a bioanalytical method for a hypothetical drug candidate using a deuterated internal standard, in line with FDA guidelines.

1. Preparation of Stock and Working Solutions

-

Analyte and Internal Standard (IS) Stock Solutions: Accurately weigh the analyte and the deuterated internal standard (e.g., ethanedioic acid-d2 if it were the analyte) and dissolve in an appropriate organic solvent (e.g., methanol) to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).

-

Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of the deuterated internal standard at a fixed concentration.

2. Sample Preparation (Protein Precipitation)

-

To 100 µL of the biological matrix (e.g., plasma) in a microcentrifuge tube, add the deuterated internal standard working solution.

-

For calibration standards and QCs, add the corresponding analyte working solution. For blank samples, add the solvent.

-

Vortex mix the samples.

-

Add a protein precipitation agent (e.g., acetonitrile) to the samples.

-

Vortex mix vigorously to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.

3. LC-MS/MS Analysis

-

Chromatography: Use a suitable HPLC or UPLC column to achieve chromatographic separation of the analyte and any potential interferences. The mobile phase will be specific to the analyte. For a small polar molecule like oxalic acid, a reverse-phase method with a mobile phase of acetonitrile (B52724) and water with an acid modifier (e.g., formic acid) could be employed.[10]

-

Mass Spectrometry: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the MRM transitions for both the analyte and the deuterated internal standard.

4. Method Validation Parameters

The following parameters must be assessed according to regulatory guidelines:

-

Selectivity and Specificity: Analyze at least six different lots of the blank biological matrix to ensure no endogenous components interfere with the detection of the analyte or the deuterated internal standard.[8]

-

Calibration Curve: Prepare a calibration curve with a blank sample, a zero sample (spiked only with the internal standard), and at least six non-zero concentration levels. The curve should be fitted with a suitable regression model.

-

Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on multiple days to determine the intra- and inter-day accuracy and precision. The acceptance criteria are typically within ±15% (±20% at the lower limit of quantification).[11]

-

Matrix Effect: Evaluate the ion suppression or enhancement from the biological matrix by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. The coefficient of variation (CV) of the internal standard-normalized matrix factor across different lots of the matrix should be ≤15%.[3]

-

Recovery: Determine the extraction efficiency of the analyte and the internal standard by comparing the peak areas from pre-extraction spiked samples to those from post-extraction spiked samples. Recovery should be consistent and reproducible.[8]

Diagrams

Caption: Workflow for bioanalytical method validation using a deuterated internal standard.

Conclusion

Ethanedioic acid-d2 is a valuable tool for researchers and professionals in drug development. Its primary utility as a stable isotope-labeled internal standard in LC-MS-based bioanalysis enables the development of robust, accurate, and precise quantitative methods. Adherence to rigorous validation protocols, as outlined by regulatory agencies, ensures the integrity of the data generated, which is fundamental to the successful progression of new therapeutic candidates.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 2065-73-8: Ethanedioic acid-1,2-d2 | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. ETHANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Differences Between Oxalic Acid and Oxalic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of oxalic acid and its deuterated counterpart, oxalic acid-d2. The focus is on the core differences in their physicochemical properties, spectroscopic signatures, and applications in research and development. This document is intended to be a valuable resource for scientists utilizing these compounds in metabolic research, drug development, and analytical sciences.

Core Physicochemical and Spectroscopic Differences

The primary distinction between oxalic acid and this compound lies in the substitution of hydrogen atoms with deuterium (B1214612) atoms. This isotopic substitution, while seemingly minor, imparts subtle yet significant changes to the molecule's physical and spectroscopic properties. These differences are crucial for various scientific applications, particularly in tracer studies and kinetic isotope effect experiments.

Physicochemical Properties

The replacement of protium (B1232500) (¹H) with deuterium (²H or D) in the carboxyl groups of oxalic acid results in a slight increase in molecular weight and can influence properties such as melting point and solubility.

| Property | Oxalic Acid (C₂H₂O₄) | This compound (C₂D₂O₄) |

| Molecular Formula | C₂H₂O₄ | C₂D₂O₄ |

| Molar Mass (anhydrous) | 90.03 g/mol | 92.05 g/mol [1] |

| Appearance | White crystalline solid[2] | White to off-white solid |

| Melting Point (anhydrous) | 189.5 °C (decomposes)[2] | 190 °C (decomposes) |

| Solubility | Soluble in water and alcohol[3] | Soluble in DMSO and Methanol |

| Acidity (pKa1) | 1.25 | Similar to oxalic acid |

| Acidity (pKa2) | 4.14 | Similar to oxalic acid |

Spectroscopic Properties

The isotopic substitution has a pronounced effect on the spectroscopic properties of oxalic acid, which is fundamental to its use in various analytical techniques.

-

¹H NMR: In the ¹H NMR spectrum of oxalic acid, the acidic protons typically appear as a broad singlet. In contrast, for fully deuterated this compound, this proton signal will be absent. The presence of any residual proton signal in this compound can be used to determine the degree of deuteration.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. For this compound, a characteristic signal corresponding to the deuterium in the carboxyl groups will be present, confirming the incorporation of the isotope.

-

¹³C NMR: The ¹³C NMR spectrum of both compounds will show a signal for the carboxyl carbons. However, in this compound, the carbon signal may be split into a triplet due to coupling with the deuterium nucleus (spin I=1), and a slight isotopic shift in the chemical shift value may be observed compared to the protonated form.

The vibrational frequencies of chemical bonds are dependent on the masses of the bonded atoms. The substitution of hydrogen with the heavier deuterium isotope leads to a noticeable shift in the IR absorption bands.

-

O-H vs. O-D Stretch: The most significant difference is observed in the stretching vibration of the hydroxyl group. The O-H stretching band in oxalic acid, typically found in the region of 3200-2500 cm⁻¹, will shift to a lower frequency (around 2400-2000 cm⁻¹) for the O-D stretch in this compound. This is a direct consequence of the increased mass of deuterium.

-

Other Vibrational Modes: Other bending and stretching modes involving the acidic hydrogen will also exhibit isotopic shifts to lower wavenumbers in the spectrum of this compound.

| Vibrational Mode | Oxalic Acid (cm⁻¹) | This compound (cm⁻¹) |

| O-H Stretch | ~3424, ~2922[4][5] | Expected ~2500-2300 |

| C=O Stretch | ~1685[4] | ~1680 |

| C-O Stretch / O-H Bend | ~1263[4] | Expected shift to lower frequency |

Mass spectrometry provides a direct measure of the mass-to-charge ratio (m/z) of ions. The difference in molecular weight between oxalic acid and this compound is readily observable.

-

Molecular Ion Peak: In the mass spectrum, the molecular ion peak for anhydrous oxalic acid will appear at an m/z of 90, while for this compound, it will be at m/z 92. This clear mass shift is fundamental for its use as an internal standard in quantitative mass spectrometry-based assays.[6]

Experimental Protocols

NMR Spectroscopy for Isotopic Analysis

Objective: To confirm the identity and determine the isotopic purity of oxalic acid and this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample (oxalic acid or this compound).

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean NMR tube. For ¹H NMR of oxalic acid, a non-deuterated solvent can be used if the solvent peak does not overlap with the analyte signal. For quantitative ¹H NMR, a known amount of an internal standard can be added.

-

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment (e.g., zg30).

-

Number of scans: 16-64 (adjust for signal-to-noise).

-

Relaxation delay (d1): 5 seconds (for quantification, should be at least 5 times the longest T₁).

-

-

Analysis: For oxalic acid, integrate the acidic proton signal. For this compound, the absence of this signal confirms deuteration. Any residual peak can be integrated against a known standard to calculate the percentage of non-deuterated impurity.

-

-

²H NMR Spectroscopy:

-

Instrument: NMR spectrometer equipped with a deuterium probe.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 128 or more (due to the lower gyromagnetic ratio of deuterium).

-

-

Analysis: Observe the deuterium signal at the expected chemical shift for the carboxyl group.

-

-

¹³C NMR Spectroscopy:

-

Instrument: NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of scans: 1024 or more.

-

-

Analysis: Compare the chemical shift of the carboxyl carbon in both samples. In this compound, observe for the characteristic triplet splitting pattern.

-

LC-MS/MS for Quantification of Oxalate (B1200264)

Objective: To accurately quantify oxalate concentrations in a biological matrix using this compound as an internal standard.

Methodology:

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma or urine), add a known amount of this compound internal standard solution.[7]

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable column for polar analyte separation, such as a hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode anion exchange column.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate).

-

-

Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

MS Parameters (Multiple Reaction Monitoring - MRM):

-

Oxalic Acid: Monitor the transition of the deprotonated molecule [M-H]⁻ at m/z 89 to a characteristic fragment ion (e.g., m/z 61, loss of CO₂).

-

This compound: Monitor the transition of the deprotonated molecule [M-D]⁻ at m/z 91 to its corresponding fragment ion (e.g., m/z 62).

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of oxalic acid to the peak area of this compound against the concentration of the oxalic acid standards.

-

Quantify the oxalate concentration in the unknown samples using the regression equation from the calibration curve.

-

Signaling Pathways and Experimental Workflows

Oxalate Metabolic Pathway

Oxalic acid is an end product of metabolism in many organisms, including humans. Its synthesis primarily involves the oxidation of glyoxylate (B1226380) and ascorbate. Understanding this pathway is crucial in the context of diseases like primary hyperoxaluria, where genetic defects lead to an overproduction of oxalate.

Caption: Simplified overview of the metabolic pathways leading to oxalate synthesis.

Experimental Workflow for LC-MS/MS Quantification of Oxalate

The following diagram illustrates a typical workflow for the quantification of oxalate in biological samples using a stable isotope-labeled internal standard.

Caption: Standard workflow for oxalate quantification by LC-MS/MS.

Applications in Research and Drug Development

The distinct properties of this compound make it an invaluable tool in several areas of scientific research.

-

Metabolic Tracer Studies: this compound can be used as a stable isotope tracer to study the in vivo metabolism of oxalate. By administering the deuterated compound, researchers can track its absorption, distribution, metabolism, and excretion using mass spectrometry, providing insights into the kinetics of oxalate in healthy and diseased states.[8]

-

Internal Standard for Quantitative Analysis: Due to its chemical similarity and distinct mass from endogenous oxalic acid, this compound serves as an ideal internal standard for accurate and precise quantification of oxalate in biological fluids by LC-MS/MS. This is crucial for the clinical diagnosis and monitoring of hyperoxaluria.[8]

-

Kinetic Isotope Effect (KIE) Studies: The difference in reaction rates between oxalic acid and this compound can be used to investigate reaction mechanisms. A significant KIE (a reaction rate that is slower for the deuterated compound) would indicate that the C-H (or O-H) bond is broken in the rate-determining step of the reaction. This information is vital for understanding enzyme mechanisms and designing enzyme inhibitors.

-

Drug Development: In the development of drugs targeting oxalate metabolism, this compound is essential for preclinical and clinical pharmacokinetic and pharmacodynamic studies. It allows for the accurate measurement of drug effects on endogenous oxalate levels.

Conclusion

The substitution of hydrogen with deuterium in oxalic acid creates a molecule, this compound, with distinct physical and spectroscopic properties. These differences, particularly the mass shift and altered vibrational frequencies, are not mere chemical curiosities but form the basis of powerful analytical techniques. For researchers and professionals in drug development, a thorough understanding of these differences is paramount for designing robust experiments, accurately interpreting data, and advancing our knowledge of oxalate metabolism and related pathologies.

References

- 1. Oxalic (2H)acid | C2H2O4 | CID 159639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Is mobile phase with oxalic acid suitable for LC/MS? - Chromatography Forum [chromforum.org]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Oxalic acid [webbook.nist.gov]

- 7. Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Safe Handling of Deuterated Oxalic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for deuterated oxalic acid. Given that the chemical and toxicological properties of deuterated compounds are virtually identical to their non-deuterated counterparts, this document draws upon the extensive safety data available for oxalic acid. All quantitative data is summarized in structured tables for clarity, and key experimental methodologies and safety workflows are detailed.

Chemical Identification and Physical Properties

Deuterated oxalic acid, also known as ethanedioic-d2 acid, is the isotopic analog of oxalic acid where the two acidic protons have been replaced with deuterium.

| Property | Value | Reference |

| Molecular Formula | C₂D₂O₄ | - |

| Molecular Weight | 92.04 g/mol | - |

| Appearance | White crystalline solid | [1] |

| Odor | Odorless | [1] |

| Melting Point | 189.5 °C (decomposes) | [2] |

| Solubility | Soluble in water | [1] |

| pH | 1.3 (9 g/L solution) | [1] |

Hazard Identification and Classification

Deuterated oxalic acid is classified as a hazardous substance. The primary hazards are acute toxicity if swallowed or in contact with skin, and it causes serious eye damage.[2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

| Aquatic Hazard (Acute) | Category 3 | H402: Harmful to aquatic life |

Source: Sigma-Aldrich Safety Data Sheet[2][3]

Toxicological Data

The toxicity of deuterated oxalic acid is attributed to its acidic and chelating properties. It can bind with calcium in the blood to form insoluble calcium oxalate, leading to hypocalcemia and potential kidney damage from crystal deposition.[4][5]

| Toxicity Endpoint | Value | Species | Reference |

| LD₅₀ (Oral) | 378.79 mg/kg (estimate) | - | [6] |

| LD₅₀ (Dermal) | 1,516 mg/kg (estimate) | - | [6] |

| LC₅₀ (Inhalation) | 5.3 mg/l, 4 h (estimate, dust/mist) | - | [6] |

| Lethal Dose (Oral, Human) | 5-15 grams | Human | [4] |

| LC₅₀ (Fish) | 160 mg/l, 48 h | Leuciscus idus melanotus | [2] |

| EC₅₀ (Daphnia) | 162.2 mg/l, 48 h | Daphnia magna | [2] |

Occupational Exposure Limits

| Organization | Limit Type | Value |

| OSHA | PEL (8-hr TWA) | 1 mg/m³ |

| NIOSH | REL (TWA) | 1 mg/m³ |

| NIOSH | STEL | 2 mg/m³ |

| ACGIH | TLV (TWA) | 1 mg/m³ |

| ACGIH | STEL | 2 mg/m³ |

| NIOSH | IDLH | 500 mg/m³ |

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with deuterated oxalic acid.

5.1. Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles.[3] |

| Skin Protection | Impervious gloves and protective clothing to prevent skin contact.[9][10] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Required when dusts are generated.[2] |

5.2. Safe Handling Practices

-

Work under a chemical fume hood.[3]

-

Do not inhale the substance/mixture.[2]

-

Avoid contact with skin, eyes, and clothing.[11]

-

Wash hands thoroughly after handling.[12]

-

Do not eat, drink, or smoke when using this product.[3]

-

Minimize dust generation and accumulation.[11]

5.3. Storage Conditions

-

Store in a tightly closed container.[3]

-

Keep in a dry and cool place.[13]

-

Store away from incompatible materials such as bases, strong oxidizing agents, chlorites, and hypochlorites.[9][11]

Emergency Procedures

A clear and practiced emergency response plan is essential when working with hazardous chemicals.

6.1. First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3][12] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a poison center or doctor if you feel unwell.[2][3] |

| Ingestion | Rinse mouth. Call a poison center or doctor if you feel unwell. Do NOT induce vomiting.[3][6] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][12] |

6.2. Spill Response

-

Minor Spill:

-

Alert people in the immediate area.

-

Wear appropriate PPE.

-

Cover the spill with a neutral absorbent material.

-

Carefully sweep or scoop up the material, avoiding dust generation.

-

Place in a sealed container for disposal.

-

Clean the spill area with a mild detergent and water.[14]

-

-

Major Spill:

-

Evacuate the area immediately.

-

Call emergency services.

-

Isolate the area and prevent entry.

-

If flammable, turn off ignition sources.[14]

-

Experimental Protocols

The toxicological data presented in this guide are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

7.1. Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals per step to classify a substance's toxicity.[3]

-

Principle: A single dose of the substance is administered orally to a group of animals (typically three females) at a defined dose level. The presence or absence of mortality determines the next step.[3]

-

Animal Selection: Healthy, young adult rodents are used.[11]

-

Dose Administration: The substance is administered by gavage. Animals are fasted before dosing.[15]

-

Observation: Animals are observed for at least 14 days for signs of toxicity and mortality.[4]

-

Endpoint: The method allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.[3]

7.2. Acute Dermal Toxicity (OECD 402)

This test assesses the short-term hazards of a substance upon dermal application.[7]

-

Principle: The substance is applied to the shaved skin of a group of animals for a 24-hour period.[4]

-

Animal Selection: Healthy young adult rats are typically used.[5]

-

Procedure: The substance is applied to an area of not less than 10% of the body surface. The area is covered with a porous gauze dressing.[4]

-

Observation: Animals are observed for 14 days for signs of toxicity and mortality.[4]

-

Endpoint: The LD₅₀ value can be determined, or a limit test can be performed to determine if the substance has very low toxicity.[7]

7.3. Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[12]

-

Principle: A single dose of the substance is applied to one eye of an experimental animal, with the untreated eye serving as a control.[12]

-

Animal Selection: Albino rabbits are the preferred species.[1]

-

Procedure: The substance is placed in the conjunctival sac. Topical anesthetics and systemic analgesics are recommended to minimize pain.[2][13]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and the degree of irritation is scored for the cornea, iris, and conjunctiva.[1]

-

Endpoint: The test determines if the substance is an irritant or corrosive to the eyes based on the severity and reversibility of the observed lesions.[2]

Visualized Workflows

8.1. Chemical Risk Assessment Workflow

Caption: A logical flow for assessing and mitigating risks associated with hazardous chemicals.

8.2. Emergency Spill Response Workflow

Caption: A workflow for responding to a chemical spill in a laboratory setting.

Disposal Considerations

Dispose of deuterated oxalic acid and any contaminated materials in accordance with local, state, and federal regulations.[6] Do not allow the product to enter drains.[2]

Conclusion

While deuterated oxalic acid is a valuable compound in research and development, it poses significant health risks if not handled properly. Adherence to the safety precautions, handling procedures, and emergency protocols outlined in this guide is essential for ensuring the safety of all personnel. A thorough understanding of the hazards and a commitment to a strong safety culture are paramount.

References

- 1. oecd.org [oecd.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 6. oecd.org [oecd.org]

- 7. nucro-technics.com [nucro-technics.com]

- 8. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. nucro-technics.com [nucro-technics.com]

- 13. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 14. oehs.tulane.edu [oehs.tulane.edu]

- 15. oecd.org [oecd.org]

Understanding Isotopic Labeling with Oxalic Acid-d2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of isotopic labeling using Oxalic Acid-d2. It is designed to equip researchers, particularly those in drug development and metabolic research, with the foundational knowledge to effectively utilize this stable isotope-labeled compound in their studies. This guide details the role of this compound in quantitative analysis, provides a generalized experimental protocol for its use as an internal standard in mass spectrometry, and illustrates the metabolic pathways of oxalic acid.

Introduction to Isotopic Labeling and this compound

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system.[1] By replacing specific atoms in a compound with their heavier, non-radioactive (stable) isotopes, researchers can track the movement and transformation of the labeled molecule through various metabolic pathways.[2][3] this compound is the deuterated form of oxalic acid, a dicarboxylic acid that is a metabolic end-product in many organisms.[4][5] In this compound, the two hydrogen atoms are replaced with deuterium (B1214612) (²H or D), a stable isotope of hydrogen.[4] This mass difference allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry.[6]

The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays, a technique known as isotope dilution mass spectrometry (IDMS).[6][7] In this approach, a known amount of the deuterated standard is added to a biological sample at an early stage of preparation.[7] Because the labeled standard is chemically identical to the analyte of interest (unlabeled oxalic acid), it experiences the same variations during sample processing, such as extraction, derivatization, and ionization.[6] By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate and precise quantification can be achieved, as the ratio remains constant even if sample is lost during preparation.[6][7]

Core Applications in Research and Drug Development

The use of deuterated internal standards like this compound is considered the gold standard in bioanalysis due to the high accuracy and precision it affords.[7] In drug development, understanding the metabolic profile of a drug candidate is crucial. Deuteration of molecules has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs.[4] While this compound is primarily used as an internal standard for the quantification of endogenous oxalic acid, the principles of its use are broadly applicable to the use of other deuterated compounds in pharmacokinetic studies.[4]

Accurate measurement of endogenous metabolites like oxalic acid is critical in various research areas. For instance, elevated levels of oxalic acid are associated with the formation of kidney stones.[8] Therefore, precise quantification of oxalic acid in biological fluids like urine and plasma is essential for the diagnosis and monitoring of such conditions.[8][9]

Experimental Protocol: Quantitative Analysis of Oxalic Acid using this compound as an Internal Standard

The following is a generalized protocol for the quantification of oxalic acid in a biological matrix (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and this compound as an internal standard. The exact parameters will need to be optimized for the specific matrix and instrumentation used.

Materials and Reagents

-

Oxalic Acid (unlabeled) standard

-

This compound (deuterated) internal standard

-

High-purity water (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (B129727) (for stock solutions)

-

Biological matrix (e.g., plasma, urine) from study subjects

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

HPLC or UHPLC system coupled to a tandem mass spectrometer

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve a known amount of unlabeled oxalic acid in methanol to prepare a 1 mg/mL stock solution.

-

Similarly, prepare a 1 mg/mL stock solution of this compound in methanol.

-

Store stock solutions at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of unlabeled oxalic acid by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water). These will be used to create the calibration curve.

-

-

Internal Standard Working Solution:

-

Dilute the this compound stock solution with the same solvent to a final concentration appropriate for spiking into the samples. The optimal concentration should be determined during method development.

-

Sample Preparation (Protein Precipitation)

-

Spiking:

-

To a microcentrifuge tube, add a defined volume of the biological sample (e.g., 100 µL of plasma).

-

Add a small, precise volume of the this compound internal standard working solution to each sample, calibrator, and quality control sample.

-

-

Precipitation:

-

Add a protein precipitating agent, such as three to four volumes of ice-cold acetonitrile (containing 0.1% formic acid), to each tube.

-

Vortex the tubes vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

-

Centrifugation:

-

Centrifuge the tubes at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Transfer:

-

Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A suitable column for separating small polar molecules, such as a reversed-phase C18 column or a mixed-mode column, should be used.[10]

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly used.

-

Flow Rate: A typical flow rate for analytical LC is 0.2-0.5 mL/min.

-

Injection Volume: Inject a small volume of the prepared sample (e.g., 5-10 µL).

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of oxalic acid.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions need to be determined for both unlabeled oxalic acid and this compound. For example:

-

Oxalic acid (unlabeled): m/z 89 → m/z 45

-

This compound: m/z 91 → m/z 46

-

-

Data Analysis

-

Peak Integration: Integrate the chromatographic peaks for both the analyte (oxalic acid) and the internal standard (this compound).

-

Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples, standards, and quality controls.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Quantification: Determine the concentration of oxalic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Quantitative data from isotopic labeling experiments should be presented in a clear and organized manner to allow for easy interpretation and comparison. The following table provides a template for summarizing the validation parameters of a quantitative assay for oxalic acid using this compound as an internal standard.

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | > 0.99 | ≥ 0.99 |

| Range | 1 - 1000 ng/mL | Dependent on expected concentrations |

| Limit of Detection (LOD) | 0.5 ng/mL | Signal-to-noise ratio > 3 |

| Limit of Quantification (LOQ) | 1 ng/mL | Signal-to-noise ratio > 10; RSD < 20% |

| Intra-day Precision (%RSD) | < 10% | < 15% |

| Inter-day Precision (%RSD) | < 12% | < 15% |

| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |

| Matrix Effect | Minimal | Within acceptable limits |

| Extraction Recovery | > 90% | Consistent and reproducible |

Visualization of Metabolic Pathways

Understanding the metabolic context of oxalic acid is crucial for interpreting data from isotopic labeling studies. The following diagrams, generated using the DOT language for Graphviz, illustrate the major metabolic pathways of oxalic acid biosynthesis and degradation.

Caption: Major biosynthetic pathways of oxalic acid.

Caption: Major degradation pathways of oxalic acid.

References

- 1. mdpi.com [mdpi.com]

- 2. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Oxalic acid quantification in mouse urine and primary mouse hepatocyte cell culture samples by ion exclusion chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Anhydrous and Dihydrate Forms of Oxalic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the anhydrous and dihydrate forms of deuterated oxalic acid (Oxalic Acid-d2). It covers their physicochemical properties, stability, and applications, with a focus on their use in research and drug development. Detailed experimental protocols for characterization and diagrams of relevant biological pathways and experimental workflows are also included to support practical applications.

Introduction to this compound and its Hydrated Forms

This compound ((COOD)₂, CAS 2065-73-8) is a stable isotope-labeled form of oxalic acid, a naturally occurring dicarboxylic acid.[1] The replacement of acidic protons with deuterium (B1214612) atoms makes it a valuable tool in various scientific disciplines, particularly in metabolic research and as an internal standard for analytical methods like NMR and mass spectrometry.[2] Like its non-deuterated counterpart, this compound can exist in two primary solid forms: anhydrous and dihydrate. The dihydrate form contains two molecules of water of crystallization for every molecule of oxalic acid.[3]

The choice between the anhydrous and dihydrate form is critical for experimental design and accuracy, as their differing water content and physical properties can significantly impact sample preparation, reaction stoichiometry, and analytical results.

Physicochemical Properties

The fundamental properties of the anhydrous and dihydrate forms of oxalic acid are summarized below. While specific data for the deuterated forms are limited, the properties are expected to be very similar to the non-deuterated analogues, with the primary difference being the molecular weight.

| Property | Oxalic Acid Anhydrous | This compound Anhydrous (Calculated) | Oxalic Acid Dihydrate | This compound Dihydrate (Calculated) |

| Molecular Formula | C₂H₂O₄ | C₂D₂O₄ | C₂H₂O₄·2H₂O | C₂D₂O₄·2D₂O |

| Molecular Weight ( g/mol ) | 90.03[4] | 92.04 | 126.07[5] | 130.09 |

| Appearance | White crystalline solid[4] | White crystalline solid | Colorless crystals[4] | Colorless crystals |

| Melting Point (°C) | 189-191 (decomposes)[4] | ~189-191 (decomposes) | 101.5[4] | ~101.5 |

| Density (g/cm³) | 1.90[4] | ~1.90 | 1.653[4] | ~1.653 |

| Solubility in Water | Soluble | Soluble | Soluble[6] | Soluble |

Stability and Interconversion

Anhydrous this compound: This form is hygroscopic, meaning it readily absorbs moisture from the atmosphere to convert to the more stable dihydrate form.[7] Therefore, it requires storage in a desiccated environment to maintain its anhydrous state.

This compound Dihydrate: The dihydrate is the more common and stable form under ambient conditions. The water of crystallization is an integral part of the crystal structure.[3]

Conversion: The dihydrate form can be converted to the anhydrous form by heating. The dehydration process for non-deuterated oxalic acid dihydrate begins at temperatures around 100°C.[8] A similar temperature range is expected for the deuterated analogue. This conversion can be monitored by techniques such as Thermogravimetric Analysis (TGA).

Applications in Research and Drug Development

The primary application of this compound lies in its use as a tracer in metabolic studies and as an internal standard in analytical chemistry.

-

Metabolic Tracing: Deuterium-labeled compounds are used to trace the metabolic fate of molecules in biological systems.[9] By introducing this compound, researchers can follow its absorption, distribution, metabolism, and excretion (ADME) without the use of radioactive isotopes.

-

Internal Standard: In quantitative analysis using techniques like NMR and mass spectrometry, deuterated standards are ideal. Their chemical behavior is nearly identical to the analyte of interest, but they are distinguishable by their mass or NMR signal, allowing for accurate quantification.[2]

Experimental Protocols

Thermogravimetric Analysis (TGA) for Differentiation

TGA is a crucial technique to differentiate between the anhydrous and dihydrate forms by measuring the loss of water upon heating.

Objective: To determine the water content of this compound and confirm whether it is in the anhydrous or dihydrate form.

Instrumentation:

-

Thermogravimetric Analyzer

-

High-purity inert gas (e.g., Nitrogen or Argon)

-

Analytical balance

-

Sample pans (e.g., alumina (B75360) or platinum)

Procedure:

-

Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to approximately 200°C at a constant heating rate of 10°C/min.

-

Record the mass loss as a function of temperature.

Data Analysis:

-

Dihydrate Form: A mass loss corresponding to the two water molecules (approximately 27.7% for D₂O from this compound dihydrate) will be observed, typically starting around 100°C.

-

Anhydrous Form: No significant mass loss should be observed in the 100-120°C temperature range. Decomposition will occur at a higher temperature (above 180°C).

Powder X-ray Diffraction (PXRD) for Crystal Structure Analysis

PXRD is used to identify the crystalline form of a solid material by analyzing its unique diffraction pattern.

Objective: To identify the crystal structure of the this compound sample and differentiate between the anhydrous and dihydrate polymorphs.

Instrumentation:

-

Powder X-ray Diffractometer with a suitable X-ray source (e.g., Cu Kα)

-

Sample holder

-

Mortar and pestle (if sample requires grinding)

Procedure:

-

Ensure the PXRD instrument is properly aligned and calibrated.

-

Prepare the sample by gently grinding it to a fine powder, if necessary, to ensure random orientation of the crystallites.

-

Mount the powdered sample onto the sample holder, ensuring a flat and even surface.

-

Place the sample holder in the diffractometer.

-

Set the instrument parameters for data collection, including the 2θ angular range (e.g., 5° to 50°), step size, and scan speed.

-

Initiate the X-ray scan and collect the diffraction data.

Data Analysis:

-

The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the crystalline material.

-

Compare the experimental diffraction pattern with reference patterns for anhydrous and dihydrate oxalic acid from crystallographic databases (e.g., the Crystallography Open Database) to identify the form. The peak positions and relative intensities will be distinct for each form.

Visualizations

Oxalate-Induced Signaling Pathway in Renal Cells

High levels of oxalate (B1200264) can induce cellular stress and injury in renal epithelial cells, a key factor in the formation of calcium oxalate kidney stones. The following diagram illustrates a simplified signaling pathway initiated by oxalate exposure.[10][11][12]

Experimental Workflow for Metabolic Tracing with this compound

This diagram outlines the general workflow for a stable isotope tracing experiment using this compound to study its metabolic fate.[13][14][15]

Conclusion

The anhydrous and dihydrate forms of this compound offer distinct physical properties that must be considered for their effective use in research and drug development. While the dihydrate is the more stable form, the anhydrous version may be required for specific non-aqueous applications. The analytical techniques and experimental workflows detailed in this guide provide a framework for the characterization and application of these valuable stable isotope-labeled compounds in elucidating metabolic pathways and for quantitative bioanalysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Oxalate-induced apoptosis through ERS-ROS–NF-κB signalling pathway in renal tubular epithelial cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxalic acid - Wikipedia [en.wikipedia.org]

- 5. Oxalic acid dihydrate | C2H6O6 | CID 61373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. gfschemicals.com [gfschemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The fate of oxalic acid in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms mediating oxalate-induced alterations in renal cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. imrpress.com [imrpress.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. lirias.kuleuven.be [lirias.kuleuven.be]

The Dichotomy of a Simple Dicarboxylic Acid: A Technical Guide to the Natural Occurrence and Synthesis of Oxalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalic acid, the simplest of dicarboxylic acids with the chemical formula C₂H₂O₄, is a molecule of profound importance across the biological and chemical sciences.[1] Its ubiquity in the natural world, from the plant kingdom to the intricacies of human metabolism, is contrasted by its significance as a bulk chemical synthesized for a myriad of industrial applications. For researchers in drug development and life sciences, a comprehensive understanding of oxalic acid's origins—both natural and synthetic—is crucial for contextualizing its physiological roles, toxicological implications, and its use as a counterion in pharmaceutical salts. This technical guide provides an in-depth exploration of the natural occurrence and synthetic methodologies of oxalic acid, complete with detailed experimental protocols, quantitative data, and visual representations of its key signaling pathways.

Natural Occurrence of Oxalic Acid

Oxalic acid and its salt, oxalate (B1200264), are widespread in nature, produced by plants, fungi, bacteria, and animals as a metabolic end-product.[2][3]

In Plants

Oxalic acid is a prominent organic acid in many plant species, where it plays roles in calcium regulation, defense against herbivores, and tissue detoxification.[4] Its concentration can vary significantly between different parts of the same plant and is influenced by factors such as age, season, and soil conditions.[5] The leaves and stems of plants in the Chenopodium and Amaranthaceae families, such as spinach and quinoa, have particularly high levels of oxalic acid.[1] Rhubarb leaves are famously toxic due to their high oxalic acid content, which is around 0.5%.[1]

| Plant Source | Oxalate Content (mg/100g fresh weight) |

| Spinach | 355 - 1261 |

| Rhubarb (leaves) | ~500 |

| Beets | 116 - 916 |

| Sweet Potatoes | 277 - 688 |

| Nuts (e.g., almonds) | 383 - 496 |

| Cocoa Powder | 500 - 800 |

| Tea (brewed) | 4 - 16 |

Table 1: Oxalate content in selected plant-based foods. Data compiled from various sources.

In Microorganisms

Numerous species of fungi and bacteria produce and secrete oxalic acid. In fungi, such as Aspergillus niger and Sclerotinia sclerotiorum, it is a key metabolite and virulence factor.[1] S. sclerotiorum, a necrotrophic fungus with a broad host range, secretes high levels of oxalic acid to acidify the host tissue, chelate calcium from the plant cell wall, and induce programmed cell death, thereby facilitating infection.[6][7] Bacteria can also produce oxalates through the oxidation of carbohydrates.[1] Conversely, some gut bacteria, like Oxalobacter formigenes, utilize oxalate as their primary energy source, playing a crucial role in degrading dietary oxalate in animals and humans.[8][9]

In Animals and Humans

In mammals, oxalic acid is an end product of metabolism.[10] Endogenous synthesis contributes significantly to the body's oxalate pool, with estimates ranging from 30% to 80% of the daily excreted oxalate.[10][11] The primary precursors for endogenous oxalate synthesis are glyoxylate (B1226380) and ascorbic acid (Vitamin C).[9][12] The liver is the main site of oxalate production.[13] Elevated levels of urinary oxalate (hyperoxaluria) are a major risk factor for the formation of calcium oxalate kidney stones.[14][15]

| Human Biological Fluid/Tissue | Normal Oxalate Concentration |

| Urine | < 45 mg/day |

| Plasma | 1-5 µM |

| Blood | 0.6 - 4 mg/kg |

| Kidney | Highest concentration in tissues |

| Brain | Lowest concentration in tissues |

Table 2: Normal physiological concentrations of oxalate in humans. Data compiled from various sources.[10]

Synthesis of Oxalic Acid

The industrial production of oxalic acid is a significant chemical process, with approximately 120,000 tonnes produced annually.[4] Several methods are employed, primarily involving the oxidation of various organic precursors.

Oxidation of Carbohydrates

A major industrial route for oxalic acid synthesis is the oxidation of carbohydrates like glucose, sucrose (B13894), or starch using nitric acid in the presence of a catalyst, typically vanadium pentoxide.[1][4] Sulfuric acid is also often used in the reaction mixture.[16]

| Raw Material | Yield of Oxalic Acid (per part of raw material) |

| Starch | 1.2 - 1.45 |

| Glucose | ~0.9 |

| Sucrose | ~1.0 |

Table 3: Approximate yields of oxalic acid from the oxidation of different carbohydrates.[11][17]

Oxidation of Ethylene (B1197577) Glycol

The oxidation of ethylene glycol is another commercially important method for producing oxalic acid. This process can be carried out using a mixture of nitric acid and sulfuric acid, or with oxygen in the presence of nitric acid.[16][18]

| Oxidizing Agent | Catalyst | Yield |

| Nitric Acid / Sulfuric Acid | Vanadium Pentoxide | High |

| Oxygen / Nitric Acid | - | High |

Table 4: Overview of oxalic acid synthesis from ethylene glycol.

Oxidative Carbonylation of Alcohols

A more modern approach involves the oxidative carbonylation of alcohols. In this process, an alcohol reacts with carbon monoxide and oxygen in the presence of a palladium catalyst to form a dialkyl oxalate, which is then hydrolyzed to oxalic acid.[4][19] This method is advantageous as it avoids the use of strong oxidizing acids like nitric acid.

| Alcohol | Catalyst System | Product |

| Butanol | Palladium complex, Quinone, Redox agent | Dibutyl oxalate |

| Methanol | Palladium-Vanadium-Titanium | Dimethyl oxalate |

Table 5: Catalytic systems for the oxidative carbonylation of alcohols to produce oxalate esters.[19][20]

Experimental Protocols

Synthesis Protocols

Materials:

-

Sucrose (10 g)

-

Concentrated Nitric Acid (50 mL)

-

Vanadium Pentoxide (trace amount, as catalyst)

-

250 mL Conical Flask

-

Boiling Water Bath

-

Ice Bath

-

Buchner Funnel and Filter Paper

Procedure:

-

Place 10 g of sucrose in a 250 mL conical flask.

-

Add 50 mL of concentrated nitric acid and a trace amount of vanadium pentoxide.

-

Gently heat the mixture on a boiling water bath. The reaction will become vigorous with the evolution of brown nitrous fumes.

-

Once the initial vigorous reaction subsides, continue heating on the water bath until the volume of the solution is reduced to approximately 10 mL.

-

Cool the concentrated solution in an ice bath.

-

Crystals of oxalic acid dihydrate will precipitate.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold distilled water.

-

Dry the crystals by pressing them between filter papers.

Materials:

-

Starch (e.g., corn starch)

-

Concentrated Nitric Acid (65%)

-

Sulfuric Acid (98%)

-

Vanadium Pentoxide (catalyst)

-

Iron (III) Sulfate (B86663) (co-catalyst)

-

Reactor with temperature control and stirring

Procedure:

-

Prepare a slurry of starch in water. In a separate step for starch-based materials, hydrolyze the starch to glucose.[16]

-

In the reactor, mix the hydrolyzed glucose solution with sulfuric acid, vanadium pentoxide (0.001-0.05 wt%), and iron (III) sulfate (0.39-0.8 wt%).[16]

-

Slowly add 65% nitric acid to the reactor with vigorous stirring, maintaining the temperature at approximately 70°C. The reaction is highly exothermic and requires efficient cooling.[16]

-

The reaction produces oxalic acid and nitrogen oxides (NOx). In an industrial setting, the NOx gases are captured and recycled back into nitric acid.

-

After the reaction is complete, the mixture is cooled to allow oxalic acid dihydrate to crystallize.

-

The crystals are separated by filtration and washed.

-

The mother liquor, containing sulfuric acid and catalysts, is recycled for subsequent batches.

Analytical Protocols

Principle: Oxalate is oxidized by oxalate oxidase to carbon dioxide and hydrogen peroxide. The hydrogen peroxide, in the presence of peroxidase, reacts with a chromogen to produce a colored compound that can be measured spectrophotometrically.[1][21]

Materials:

-

Urine sample

-

Oxalate oxidase

-

Horseradish peroxidase

-

Chromogenic substrate (e.g., 3-methyl-2-benzothiazolinone hydrazone and 3-(dimethylamino)benzoic acid)

-

Buffer solution (e.g., succinate (B1194679) buffer, pH 3.8)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Centrifuge the urine sample to remove any sediment. Dilute the supernatant with distilled water.

-

Assay:

-

Pipette the diluted urine sample into a cuvette.

-

Add the reagent mixture containing oxalate oxidase, peroxidase, and the chromogenic substrate in a suitable buffer.

-

Incubate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

-

Measurement: Measure the absorbance of the resulting colored solution at the appropriate wavelength (e.g., 590 nm) against a reagent blank.

-

Quantification: Determine the oxalate concentration from a standard curve prepared using known concentrations of oxalic acid.

Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for separating and quantifying organic acids, including oxalic acid.

Materials:

-